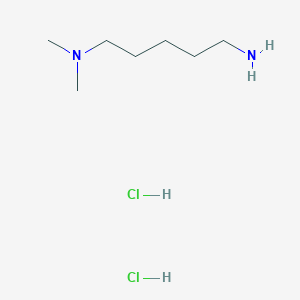
4-(pyrrolidine-2-carbonyl)morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(pyrrolidine-2-carbonyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 2309431-66-9 . It has a molecular weight of 220.7 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been widely studied. The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . For example, starting from (2S,4R)-4-hydroxyproline, a new series of pyrrolidine derivatives was designed and synthesized .Molecular Structure Analysis
The molecular formula of “4-(pyrrolidine-2-carbonyl)morpholine hydrochloride” is C9H17ClN2O2 . The average mass is 220.697 Da and the monoisotopic mass is 220.097855 Da .Chemical Reactions Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .Physical And Chemical Properties Analysis
The physical form of “4-(pyrrolidine-2-carbonyl)morpholine hydrochloride” is a powder .Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring have been reported to show activity against various targets . For instance, some compounds showed nanomolar activity against CK1γ and CK1ε .
Mode of Action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could influence the compound’s interaction with its targets.
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(pyrrolidine-2-carbonyl)morpholine hydrochloride involves the reaction of morpholine with pyrrolidine-2-carbonyl chloride in the presence of a base to form the intermediate 4-(pyrrolidine-2-carbonyl)morpholine. This intermediate is then reacted with hydrochloric acid to yield the final product, 4-(pyrrolidine-2-carbonyl)morpholine hydrochloride.", "Starting Materials": [ "Morpholine", "Pyrrolidine-2-carbonyl chloride", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Morpholine is reacted with pyrrolidine-2-carbonyl chloride in the presence of a base (e.g. triethylamine) to form the intermediate 4-(pyrrolidine-2-carbonyl)morpholine.", "Step 2: The intermediate 4-(pyrrolidine-2-carbonyl)morpholine is then reacted with hydrochloric acid to yield the final product, 4-(pyrrolidine-2-carbonyl)morpholine hydrochloride." ] } | |
Número CAS |
1246172-85-9 |
Nombre del producto |
4-(pyrrolidine-2-carbonyl)morpholine hydrochloride |
Fórmula molecular |
C9H17ClN2O2 |
Peso molecular |
220.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



